molecular formula C17H21N3O B5711701 3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B5711701
M. Wt: 283.37 g/mol
InChI Key: GLOJOZSMLUKOKD-UHFFFAOYSA-N
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Description

3’-(cyclopentylideneamino)-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its spiro-fused cyclopentane and quinazolinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(cyclopentylideneamino)-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where dithioallyl cation reagents are generated from 2-allyloxypyridine precursors under mild conditions . This method avoids the use of strong Brønsted acids and allows for the preparation of spiro-fused cyclopentane scaffolds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(cyclopentylideneamino)-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, NaOR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3’-(cyclopentylideneamino)-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(cyclopentylideneamino)-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(cyclopentylideneamino)-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is unique due to its spiro-fused structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(cyclopentylideneamino)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-16-14-9-3-4-10-15(14)18-17(11-5-6-12-17)20(16)19-13-7-1-2-8-13/h3-4,9-10,18H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJOZSMLUKOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN2C(=O)C3=CC=CC=C3NC24CCCC4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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